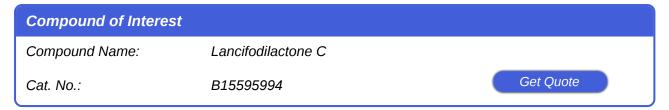


A Technical Guide to the Physicochemical Properties of Lancifodilactone C

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Lancifodilactone C is a complex nortriterpenoid isolated from plants of the Schisandra genus. This document provides a concise technical overview of its known physicochemical properties, experimental protocols for its isolation and characterization, and insights into its biological context. The information is presented to support ongoing research and development efforts involving this and related natural products.

Physicochemical Properties

Lancifodilactone C is a highly oxygenated tetracyclic triterpenoid. While extensive experimental data on properties like melting point and specific solubility are not widely published, its fundamental molecular characteristics have been determined through computational and spectroscopic methods.[1]

Table 1: Summary of Physicochemical Data for Lancifodilactone C



Property	Value	Source
Molecular Formula	C29H36O10	PubChem[1]
Molecular Weight	544.6 g/mol	PubChem[1]
Exact Mass	544.23084734 Da	PubChem[1]
IUPAC Name	(1R,3S,7S,10R,12R,13S,15R, 17S,18R,21S,22R,23R,25R,29 R)-12-hydroxy-9,9,18,23,25- pentamethyl-4,8,16,20,28- pentaoxaoctacyclo[13.12.1.1 ¹⁵ , ²² .0 ¹ ,1 ³ .0 ³ , ⁷ .0 ³ ,1 ⁰ .0 ¹⁷ ,2 ¹ .0 ²⁵ ,2 ⁹]non acosane-5,14,19,24-tetrone	PubChem[1]
CAS Number	663176-26-9	PubChem[1]
Physical Description	Powder	BioCrick
Computed XLogP3-AA	0.8	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	10	PubChem[1]

Note: Most properties are computationally derived and curated in public databases. Specific experimental values for properties such as melting point and solubility in various solvents are not readily available in the cited literature.

Experimental Protocols

The isolation and structural elucidation of **Lancifodilactone C** require multi-step chromatographic and spectroscopic techniques.

A published method for the preparative separation of **Lancifodilactone C** from the crude extracts of Schisandra chinensis (Turcz.) Baill utilizes High-Speed Counter-Current Chromatography (HSCCC). This technique is a form of liquid-liquid partition chromatography



that avoids the use of solid supports, thereby preventing irreversible sample adsorption and leading to high sample recovery.

Methodology:

- Crude Extract Preparation: The air-dried and powdered plant material (e.g., stems and leaves of Schisandra) is extracted using a suitable solvent system, such as 70% aqueous methanol.[2]
- Initial Cleanup: The crude extract undergoes a preliminary purification step using AB-8 macroporous resin to remove highly polar or non-polar impurities.
- HSCCC Separation:
 - Apparatus: A preparative HSCCC instrument is used.
 - Two-Phase Solvent System: A specific solvent system is prepared. A successful reported system is a mixture of Chloroform: n-Butyl alcohol: Methanol: Water in a volume ratio of 10:0.5:8:4.
 - Operation: The HSCCC column is filled with the stationary phase, and the apparatus is rotated at a set speed (e.g., 800 rpm). The crude extract, dissolved in a small volume of the solvent system, is then injected. The mobile phase is pumped through the column at a defined flow rate.
 - Fraction Collection: Eluted fractions are collected and monitored by an appropriate method (e.g., UV detection or TLC).
- Purity Analysis: The purity of the isolated Lancifodilactone C is assessed using High-Performance Liquid Chromatography (HPLC). A purity of 98.2% has been reported using this method.
- Structural Identification: The definitive structure of the isolated compound is confirmed through a combination of spectroscopic methods, including:
 - Mass Spectrometry (MS)[3]



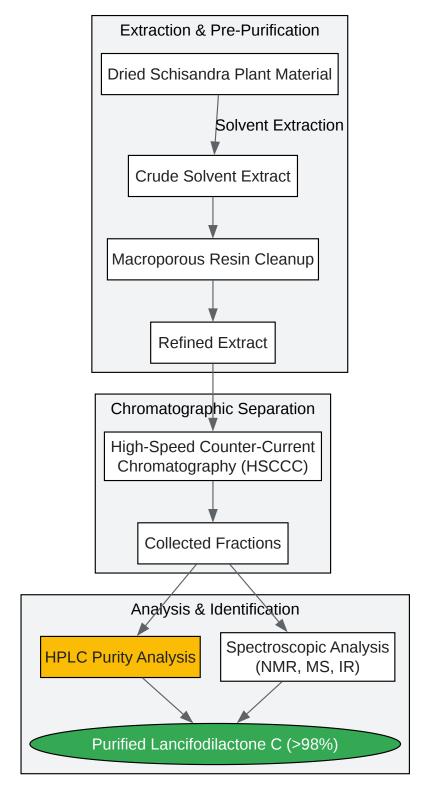
- Infrared (IR) Spectroscopy
- ¹H Nuclear Magnetic Resonance (NMR)
- ¹³C Nuclear Magnetic Resonance (NMR)[4]
- NMR Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the complex carbon skeleton and stereochemistry of **Lancifodilactone C**.[4] Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are essential for assigning proton and carbon signals and establishing connectivity within the molecule.[3]
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.[3]
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O) from lactone rings, and C-O ether linkages.[2]

Mandatory Visualizations

The following diagram illustrates the key steps in the isolation and purification of **Lancifodilactone C** from its natural source.



Workflow for Isolation and Purification of Lancifodilactone C



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Workflow for the isolation and purification of **Lancifodilactone C**.



Biological Activity and Signaling Pathways

While this guide focuses on physicochemical properties, the biological context is crucial for drug development professionals.

- Biological Activity: Triterpenoids isolated from the Schisandra genus have demonstrated a range of biological activities.[2] Notably, related compounds such as Lancifodilactone F and Lancifodilactone G have shown anti-HIV activity.[2][3]
- Signaling Pathways: As of the current literature search, specific signaling pathways directly modulated by Lancifodilactone C have not been extensively characterized or published. Research into other complex natural lactones often reveals modulation of key cellular signaling pathways involved in inflammation, proliferation, and apoptosis, such as MAPK, PI3K/Akt/mTOR, and NF-κB.[5][6] Further investigation is required to determine if Lancifodilactone C interacts with these or other pathways.

Conclusion

Lancifodilactone C is a structurally complex natural product with defined molecular and spectroscopic properties. The development of efficient isolation protocols, such as the HSCCC method detailed herein, is critical for obtaining the pure material necessary for further research. While the precise mechanism of action and interaction with cellular signaling pathways remain to be elucidated, the known bioactivity of related compounds suggests that **Lancifodilactone C** is a valuable candidate for further pharmacological investigation. This guide provides a foundational repository of its chemical and physical characteristics to aid in these future studies.

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